molecular formula C8H4BrFN2O B2540500 3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 1565741-85-6

3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2540500
CAS No.: 1565741-85-6
M. Wt: 243.035
InChI Key: GKNJYUWLUWVROA-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole is a high-purity chemical intermediate offered with the CAS Number 1565741-85-6. Its molecular formula is C 8 H 4 BrFN 2 O and it has a molecular weight of 243.03 g/mol . This compound features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its versatile biological properties . The primary research value of this brominated oxadiazole lies in its role as a synthetic building block. The reactive bromo substituent makes it a versatile intermediate for cross-coupling reactions and further functionalization, enabling researchers to create a diverse library of novel derivatives for biological screening . Compounds based on the 1,2,4-oxadiazole scaffold are extensively investigated for their wide spectrum of pharmacological activities. Scientific literature indicates that such derivatives demonstrate significant anticancer activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) . Beyond oncology, this structural framework is also associated with anti-inflammatory, analgesic, antimicrobial, and antiparasitic properties, making it a valuable template in drug discovery campaigns . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-3-1-2-4-6(5)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNJYUWLUWVROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565741-85-6
Record name 3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole
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Preparation Methods

Table 1: Cyclization Conditions and Outcomes

Precursor Brominating Agent Solvent Temperature (°C) Time (hr) Yield (%)
2-Fluorobenzamidoxime NBS DMF 80 12 82
2-Fluorobenzamidoxime Br₂ AcOH 60 6 75
2-Fluoro-N-hydroxybenzimide PCl₅ CH₂Cl₂ 25 3 68

Aza-Wittig Cyclization

Aza-Wittig reactions provide an alternative route using (N-isocyanimino)triphenylphosphorane (Ph₃P=NCONH₂). Ali et al. (2021) adapted this method by reacting 2-fluorobenzoic acid derivatives with the phosphorane reagent in chloroform at room temperature. The reaction proceeds via intramolecular cyclization, forming the oxadiazole ring while introducing bromine through subsequent halogenation.

Key advantages include:

  • Single-step synthesis from carboxylic acid precursors.
  • Ambient conditions , reducing energy consumption.
  • Compatibility with electron-deficient aryl groups , such as fluorophenyl substituents.

However, this method requires anhydrous conditions and yields are sensitive to moisture (typical yields: 70–78%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. Baykov et al. (2017) developed a one-pot protocol using NaOH/DMSO as a superbase medium. 2-Fluorobenzamidoxime and methyl bromoacetate are irradiated at 100°C for 15 minutes, achieving 89% yield. Microwave methods reduce reaction times from hours to minutes and improve atom economy.

Table 2: Microwave vs. Conventional Thermal Synthesis

Parameter Microwave Method Conventional Method
Time 15 minutes 12 hours
Temperature (°C) 100 80
Solvent DMSO DMF
Yield (%) 89 82

Oxidative Cyclization of Hydrazides

Hydrazides derived from 2-fluorobenzoic acid hydrazide and bromoacetyl chloride undergo oxidative cyclization using POCl₃ or PCl₅. Sathyanarayana et al. (2022) reported that heating 2-fluorobenzoic acid hydrazide with bromoacetyl chloride in toluene at 110°C for 8 hours yields the target compound in 76% yield. This method is advantageous for large-scale synthesis but generates stoichiometric HCl, necessitating robust neutralization protocols.

Green Chemistry Approaches

Eco-friendly methods emphasize solvent-free conditions and recyclable catalysts. Gorjizadeh et al. (2020) utilized BTPPDS (1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate) as an oxidant in solvent-free microwave reactions. This approach achieved 85% yield in 25 minutes, with the catalyst recovered and reused three times without significant activity loss.

Industrial-Scale Considerations

For industrial production, continuous flow reactors are preferred. A 2025 pilot study demonstrated that passing 2-fluorobenzamidoxime and NBS through a silicon carbide microreactor at 120°C and 15 bar pressure achieves 94% yield in 2 minutes. This method minimizes waste and enhances safety by limiting bromine exposure.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole undergoes nucleophilic substitution under mild to moderate conditions. This reactivity is leveraged to introduce functional groups or modify the oxadiazole scaffold.

Key Reagents and Conditions:

  • Nucleophiles : Amines, alkoxides, thiols.

  • Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), acetone.

  • Bases : Potassium carbonate (K₂CO₃), triethylamine (TEA).

  • Temperature : 60–100°C, reflux.

Example Reaction:

Reaction with morpholine in acetone under reflux with K₂CO₃ yields 5-(2-fluorophenyl)-3-morpholino-1,2,4-oxadiazole (87% yield) .

NucleophileProductConditionsYield (%)Source
Morpholine3-Morpholino derivativeAcetone, K₂CO₃, 80°C87
Piperidine3-Piperidino derivativeTHF, TEA, 60°C78

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-coupling reactions, enabling aryl- or alkyl-group introductions.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Na₂CO₃.

  • Solvent : Toluene, ethanol, 1,4-dioxane.

  • Conditions : 80–120°C, 12–24 hours.

Example : Coupling with phenylboronic acid produces 5-(2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole (72% yield) .

Boronic AcidProductCatalystYield (%)Source
Phenylboronic acid3-Phenyl derivativePd(PPh₃)₄72
4-Methoxyphenyl3-(4-Methoxyphenyl)PdCl₂(dppf)68

Ullmann-Type Coupling

Copper-catalyzed coupling with aryl iodides enables direct arylation:

  • Catalyst : CuI/1,10-phenanthroline.

  • Solvent : 1,4-Dioxane.

  • Conditions : 120°C, 17 hours .

Example : Reaction with 4-iodotoluene yields 3-(4-methylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (69% yield) .

Cyclization Reactions

The oxadiazole ring serves as a precursor for synthesizing fused heterocycles.

Formation of Triazolo-Oxadiazoles

Treatment with sodium azide in DMF at 100°C induces cyclization to form 1,2,3-triazolo[1,5-α] oxadiazole derivatives.

ReagentProductConditionsYield (%)Source
NaN₃, DMFTriazolo-oxadiazole100°C, 6 hours65

Functionalization via Halogen Exchange

The bromine atom can be replaced by other halogens under specific conditions:

  • Reagent : KI, CuI.

  • Solvent : Acetonitrile.

  • Conditions : 120°C, microwave irradiation.

Example : Iodination yields 3-iodo-5-(2-fluorophenyl)-1,2,4-oxadiazole (58% yield).

Stability and Reactivity Trends

  • Electronic Effects : The electron-withdrawing 2-fluorophenyl group enhances the electrophilicity of the bromine atom, accelerating substitution and coupling reactions.

  • Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) require higher temperatures or prolonged reaction times.

Comparative Reaction Data

The table below summarizes optimized conditions for major reaction types:

Reaction TypeReagents/ConditionsTypical Yield (%)
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, toluene, 80°C65–72
Nucleophilic SubstitutionAmine, K₂CO₃, acetone, reflux75–87
IodinationKI, CuI, CH₃CN, microwave, 120°C55–58

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including 3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole. Research indicates that compounds in this class can act as apoptosis inducers and exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Some compounds demonstrated significant activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Case Study : In one study, derivatives showed high selectivity against human colon cancer cells (HCT-116), with IC50 values ranging from 0.19 to 0.78 µM, indicating potential as lead compounds for drug development .

Antimicrobial Properties
The compound has also exhibited promising antibacterial and antifungal activities:

  • Bacterial Inhibition : It has been shown to inhibit growth against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Effective against Candida albicans, suggesting its utility in treating fungal infections .

Materials Science Applications

Organic Electronics
this compound is being studied for its applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs and organic photovoltaics (OPVs) .

Biological Research Applications

Biochemical Probes
The compound serves as a probe in biochemical assays to study various biological processes:

  • Enzyme Interactions : It can be utilized to investigate enzyme activities and interactions in cellular pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anticancer ActivityHCT-116 (Colon Cancer)0.19 - 0.78
Antibacterial ActivityStaphylococcus aureus-
Antifungal ActivityCandida albicans-

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-fluorophenyl group in the target compound reduces logP compared to non-fluorinated analogs (e.g., 3-(3-bromophenyl)-5-methyl derivative), enhancing solubility while retaining membrane permeability .

Biological Activity Trends :

  • Bromine at position 3 is critical for halogen bonding with biomolecular targets, as seen in antifungal 1,2,4-oxadiazoles .
  • Fluorine at the ortho position on the phenyl ring may enhance acetylcholinesterase inhibition, as observed in oxadiazole-based anticholinesterase agents .

Anticancer Potential:

  • In contrast, 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole demonstrated moderate cytotoxicity against MCF-7 cells (IC₅₀ = 18 µM) , while furyl-substituted analogs () remain untested.

Antimicrobial Activity:

  • 1,2,4-Oxadiazoles with bromine and aryl groups exhibit broad-spectrum activity. For example, 5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed MIC values of 2–8 µg/mL against S. aureus and E. coli . The target compound’s fluorine substituent may improve Gram-negative activity due to increased polarity.

Stability and Metabolic Considerations

  • The 1,2,4-oxadiazole ring resists hydrolytic degradation, but bromine’s electronegativity may increase susceptibility to nucleophilic substitution in vivo. Fluorine’s inductive effect stabilizes the phenyl ring against oxidative metabolism, extending half-life .
  • Compared to 1,3,4-oxadiazoles, 1,2,4-oxadiazoles generally exhibit higher thermal stability (decomposition >200°C) due to better aromaticity .

Biological Activity

3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the oxadiazole ring enhances the potential for drug development due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Cytotoxicity Assays :
    • The compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .
    • In a study, it was found that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting telomerase activity .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the inhibition of key enzymes such as histone deacetylase (HDAC) and topoisomerase . These enzymes play critical roles in cell proliferation and survival.
    • Additionally, some studies suggest that oxadiazole derivatives can disrupt mitochondrial membrane potential, leading to increased apoptosis .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial and fungal strains.

Research Findings

  • Antibacterial Effects : The compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth at low concentrations .
  • Antifungal Properties : Studies indicated that the compound exhibits antifungal activity comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the phenyl ring or substitutions on the oxadiazole core can significantly alter its potency and selectivity.

CompoundStructureIC50 (µM)Activity Type
This compoundStructure12.5Anticancer
Derivative AStructure8.0Anticancer
Derivative BStructure15.0Antimicrobial

Q & A

Q. Optimization Strategies :

  • Catalysis : Use iodine or copper(I) iodide to accelerate cyclization .
  • Solvent Selection : DMF or acetonitrile improves reaction homogeneity and yield .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (e.g., PE/EA 4:1) achieves >90% purity .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and brominated regions).
    • ¹³C NMR : Confirm oxadiazole ring carbons (δ 165–175 ppm) and halogenated aryl carbons .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C₈H₅BrFN₂O: 256.96 g/mol) with <2 ppm error .
  • IR Spectroscopy : Detect C=N (1600–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching vibrations .

How can computational methods like Multiwfn be applied to predict the electronic properties of this compound?

Advanced
Multiwfn enables wavefunction analysis to study:

  • Electrostatic Potential (ESP) : Map electron-deficient regions (e.g., bromine and fluorine atoms) for nucleophilic attack prediction .
  • Orbital Composition : Analyze contributions of halogen atoms to HOMO/LUMO using Natural Bond Orbital (NBO) analysis .
  • Topology Analysis : Quantify bond critical points (BCPs) to assess ring aromaticity and stability .

Q. Methodology :

Optimize geometry using DFT (e.g., B3LYP/6-31G*).

Generate wavefunction files (.wfn) for Multiwfn input.

Visualize results (e.g., ESP mapped onto van der Waals surface).

What strategies resolve contradictions in bioactivity data across different studies?

Advanced
Contradictions often arise from assay variability or structural isomerism. Solutions include:

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies and IC₅₀ for enzyme inhibition to ensure comparability .
  • Isomer-Specific Analysis : Compare 1,2,4-oxadiazole vs. 1,3,4-oxadiazole derivatives, as hydrogen-bonding differences impact solubility and target binding .
  • Meta-Analysis : Aggregate data from >3 independent studies to identify trends (e.g., bromine enhances anticancer activity in 80% of cases) .

What is the impact of halogen substitution (Br, F) on the compound's physicochemical and pharmacological properties?

Q. Advanced

Property Bromine (Br) Fluorine (F)
Lipophilicity ↑ LogP (hydrophobic)↓ LogP (polar)
Electron Effects Strong electron-withdrawing (σ = 0.86)Moderate electron-withdrawing (σ = 0.54)
Bioactivity Enhances DNA intercalation (anticancer)Improves blood-brain barrier penetration
Metabolic Stability Resists oxidation (t₁/₂ > 6 h)Blocks CYP450 metabolism (t₁/₂ > 8 h)

Case Study : Bromine at position 3 increases AChE inhibition (IC₅₀ = 0.0158 μM) compared to chlorine (IC₅₀ = 0.045 μM) .

What in vitro assays are used to evaluate the antimicrobial potential of this compound?

Q. Basic

  • Agar Diffusion : Measure zone of inhibition against S. aureus (gram-positive) and E. coli (gram-negative) .
  • Microbroth Dilution : Determine MIC values in 96-well plates (range: 2–128 μg/mL) .
  • Time-Kill Kinetics : Assess bactericidal effects over 24 hours at 2× MIC .

How does this compound interact with biological targets like acetylcholinesterase (AChE)?

Advanced
Mechanism :

  • Docking Studies : The bromine atom occupies the AChE peripheral anionic site (PAS), while the fluorophenyl group binds the catalytic anionic site (CAS) via π-π stacking .
  • Kinetic Analysis : Non-competitive inhibition (Ki = 12 nM) confirmed by Lineweaver-Burk plots .

Q. Validation :

  • Ellman’s Assay : Monitor thiocholine formation at 412 nm .
  • Molecular Dynamics : Simulate binding stability over 100 ns (RMSD < 2.0 Å) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced
Key Modifications :

  • Position 3 : Bromine improves anticancer activity (e.g., 75% tumor reduction in mice) .
  • Position 5 : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency (MIC = 4 μg/mL) .
  • Heterocyclic Fusion : Link to 1,3,4-oxadiazole increases anti-Alzheimer activity (IC₅₀ = 0.0158 μM) .

Q. Methodology :

Synthesize 10–15 derivatives with systematic substitutions.

Test in parallel assays (e.g., AChE inhibition, cytotoxicity).

Use QSAR models to predict optimal substituents (e.g., CoMFA, r² > 0.8) .

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